N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(3-fluoro-4-methylphenyl)ethanediamide
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Overview
Description
N-({1,4-dioxaspiro[45]decan-2-yl}methyl)-N'-(3-fluoro-4-methylphenyl)ethanediamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(3-fluoro-4-methylphenyl)ethanediamide typically involves multiple steps. One common approach starts with the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decan-2-ylmethanamine. This intermediate is then reacted with 3-fluoro-4-methylphenyl isocyanate under controlled conditions to form the final oxalamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reaction. The scalability of the synthesis process is also a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(3-fluoro-4-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(3-fluoro-4-methylphenyl)ethanediamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(3-fluoro-4-methylphenyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,4-dioxaspiro[4.5]decan-2-ylmethanamine
- 1,4-dioxaspiro[4.5]decan-2-ylmethanol
- 2,8-diazaspiro[4.5]decan-1-one derivatives
Uniqueness
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(3-fluoro-4-methylphenyl)ethanediamide stands out due to its specific combination of a spirocyclic core and an oxalamide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(3-fluoro-4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O4/c1-12-5-6-13(9-15(12)19)21-17(23)16(22)20-10-14-11-24-18(25-14)7-3-2-4-8-18/h5-6,9,14H,2-4,7-8,10-11H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGUSSRRCODINL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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